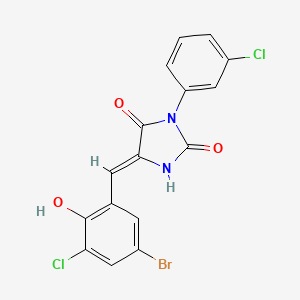
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione, also known as BRD-9424, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been the subject of extensive scientific research due to its unique properties and potential applications.
Mecanismo De Acción
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione exerts its effects by binding to the active site of its target enzymes and proteins, thereby inhibiting their activity. This leads to changes in gene expression and cellular processes, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to tumor regression. It has also been shown to have anti-inflammatory effects and can reduce the severity of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying various enzymes and proteins. However, its potency and selectivity can vary depending on the target enzyme or protein, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. It may also have potential applications in the treatment of inflammatory diseases and neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more potent and selective analogs of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione may lead to improved therapeutic agents.
Métodos De Síntesis
The synthesis of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione involves several steps, including the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 3-chloroaniline to form an intermediate compound. This intermediate is then reacted with 2,4-thiazolidinedione to produce the final product, 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione. The synthesis of this compound has been optimized to ensure high yields and purity.
Aplicaciones Científicas De Investigación
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on several enzymes and proteins, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes and proteins are involved in various cellular processes, including gene expression, cell division, and differentiation.
Propiedades
IUPAC Name |
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O4/c1-25-15-7-10(13(19)9-16(15)26-2)6-14-17(23)22(18(24)21-14)12-5-3-4-11(20)8-12/h3-9H,1-2H3,(H,21,24)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNALUZJZHHPGO-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5915189.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)
![3-[(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5915195.png)

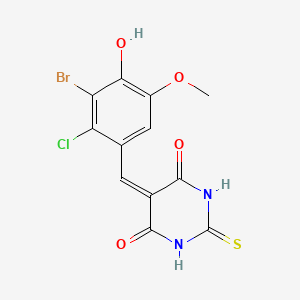
![methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5915206.png)
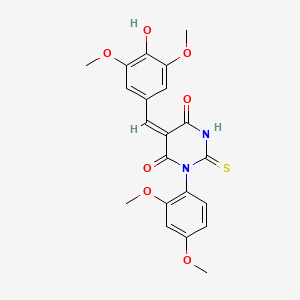
![3-ethyl-5-[2-methyl-4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915217.png)
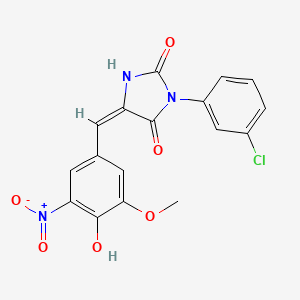
![3-(2-fluorobenzyl)-5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915224.png)

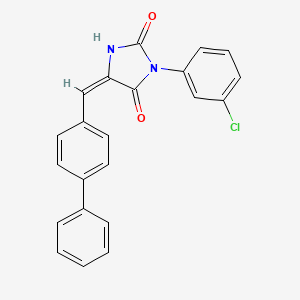
![4-[3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915261.png)
